molecular formula C17H17N3O3 B13722839 Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate

Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate

Cat. No.: B13722839
M. Wt: 311.33 g/mol
InChI Key: YTBXTFOBNJMGIP-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo-pyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group attached to an imidazo-pyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-pyridine derivatives with different substituents, such as:

Uniqueness

Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

methyl 3-(2-hydroxyethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-11-18-15-13(17(22)23-2)10-14(12-6-4-3-5-7-12)19-16(15)20(11)8-9-21/h3-7,10,21H,8-9H2,1-2H3

InChI Key

YTBXTFOBNJMGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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